Cas no 14655-53-9 (Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester)
14655-53-9 structure
Product Name:Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester
CAS-nummer:14655-53-9
MF:C15H15OP
MW:242.252764940262
CID:216909
PubChem ID:301900
Update Time:2025-04-19
Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester
- diphenyl(prop-2-enoxy)phosphane
- AC1L6ZEO
- allyloxy-diphenylphosphane
- Allyloxy-diphenyl-phosphin
- Diphenyl-phosphinigsaeure-allylester
- diphenylphosphinous acid allyl ester
- diphenyl-phosphinous acid allyl ester
- NSC180818
- O-Allyldiphenylphosphinit
- SureCN3281213
- SCHEMBL3281213
- DTXSID70306869
- NSC-180818
- Prop-2-en-1-yl diphenylphosphinite
- 14655-53-9
- (Allyloxy)diphenylphosphane
-
- Inchi: 1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
- InChI-sleutel: PGTFBKVPHNHWSX-UHFFFAOYSA-N
- LACHT: P(C1C=CC=CC=1)(C1C=CC=CC=1)OCC=C
Berekende eigenschappen
- Exacte massa: 242.08615
- Monoisotopische massa: 242.086
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 5
- Complexiteit: 199
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- Kookpunt: 329.5°Cat760mmHg
- Vlampunt: 186.9°C
- PSA: 9.23
- LogboekP: 3.23690
Phosphinous acid,P,P-diphenyl-, 2-propen-1-yl ester Gerelateerde literatuur
-
1. The rearrangement of alk-2-enyl diphenylphosphinitesM. P. Savage,S. Trippett J. Chem. Soc. C 1966 1842
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